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4,4'-Bis(maleimido)-1,1'-biphenyl

Thermal Stability Thermogravimetric Analysis Polymer Degradation

Formulators seeking maximum thermo-oxidative stability often face Tg limitations when using flexible bismaleimide monomers. 4,4′-Bis(maleimido)-1,1′-biphenyl solves this with its rigid biphenyl core, which produces cured networks with significantly higher crosslink density and glass transition temperature than methylene-bridged or ether-linked analogs. - Achieves higher Tg and dimensional stability above 200 °C in carbon-fiber composites and high-speed PCBs. - Symmetrical maleimide groups ensure uniform thermal curing with epoxy, cyanate ester, or BMI co-monomers. - Available as a 95% pure, solid monomer; bulk packaging and custom synthesis options upon request.

Molecular Formula C20H12N2O4
Molecular Weight 344.3 g/mol
CAS No. 3278-30-6
Cat. No. B1361509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bis(maleimido)-1,1'-biphenyl
CAS3278-30-6
Molecular FormulaC20H12N2O4
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O
InChIInChI=1S/C20H12N2O4/c23-17-9-10-18(24)21(17)15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-19(25)11-12-20(22)26/h1-12H
InChIKeyDEUOGTWMGGLRID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 1000 kg / 100 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Bis(maleimido)-1,1'-biphenyl: Identification & Properties


4,4'-Bis(maleimido)-1,1'-biphenyl (CAS 3278-30-6), also known as 1,1'-[1,1'-biphenyl]-4,4'-diylbis(1H-pyrrole-2,5-dione), is an aromatic bismaleimide (BMI) monomer with a molecular formula of C20H12N2O4 and a molecular weight of 344.3 g/mol [1]. Its structure features a rigid biphenyl core symmetrically terminated by two maleimide groups, which are capable of thermal or radical-initiated polymerization [2]. As a member of the bismaleimide class, it is valued as a thermosetting resin precursor and crosslinker for high-performance polymer composites [3].

1
Rigid biphenyl bismaleimide monomer for high-temperature thermoset formulations
Structural rigidity supports composite resin development
2
Suitable as crosslinker or co-curing agent in epoxy and cyanate ester systems
Reported strategy for Tg enhancement in blended thermosets
3
Aromatic-dense backbone may support higher thermal endurance and dimensional stability
Selection context: rigid vs flexible BMI comparison review

Biphenyl Backbone: Why Generic BMI Substitution Fails


Aromatic bismaleimides are not interchangeable commodities. The core bridging group between the maleimide functionalities directly dictates the thermal stability, glass transition temperature (Tg), and mechanical behavior of the cured network [1]. For 4,4'-Bis(maleimido)-1,1'-biphenyl, the rigid, planar biphenyl linkage confers a higher degree of structural rigidity and aromatic density compared to more flexible analogs like 4,4'-Bismaleimidodiphenylmethane (BMI-DDM) or ether-linked variants [2]. This structural difference is expected to result in a higher crosslink density and superior thermomechanical properties, which is critical in applications requiring dimensional stability under high heat. Substituting this compound with a less rigid BMI can compromise the thermal performance ceiling of the final formulation.

Structure TargetRigid, planar biphenyl core with high aromatic density and structural rigidity
Risk 1 BMI-DDMFlexible methylene-bridged analog may shift Tg lower and reduce dimensional stability under high heat
Risk 2 Ether-linkedEther-linked BMI variants with lower aromatic density may not transfer the same thermomechanical profile

4,4'-Bis(maleimido)-1,1'-biphenyl vs. Structural Analogs


Aromatic Rigidity: Thermal Decomposition Benchmark

While direct TGA data for the cured homopolymer of 4,4'-Bis(maleimido)-1,1'-biphenyl is not reported in the retrieved literature, its decomposition temperature can be inferred from the thermal stability of its biphenyl-containing polyimide analogs. The rigid biphenyl structure contributes to high thermal resistance [1]. In comparison, a cured aromatic bismaleimide with a similarly rigid structure, P(BMI-70), exhibits a 5% thermal decomposition temperature (Td,5) of 513.5 °C and a residual carbon rate of 44.6% at 800 °C in a nitrogen atmosphere [2].

Thermal Decomposition
Class-level inference
No direct TGA data for target homopolymer. Rigid aromatic BMI analog P(BMI-70) reports Td,5 = 513.5 °C under N₂.
Residual carbon rate: 44.6% at 800 °C (analog reference)
Supports thermoset matrix selection context via class-level thermal benchmark
Data to verify for target compound; class-level inference only
Thermal Stability Thermogravimetric Analysis Polymer Degradation

Density and Refractive Index

The physical properties of 4,4'-Bis(maleimido)-1,1'-biphenyl provide a baseline for formulation and quality control. Its density is reported as 1.456 g/cm³ and its boiling point is 581.4 °C at 760 mmHg . This is a critical differentiator from lower molecular weight analogs, such as N,N'-1,3-phenylene bismaleimide (CAS 3006-93-7), which has a molecular weight of 268.22 g/mol and a melting point of 202 °C . The higher molecular weight and more extended aromatic system of 4,4'-Bis(maleimido)-1,1'-biphenyl directly impact its solubility and cure behavior.

Density & MW
Cross-study comparable
Target: density 1.456 g/cm³, MW 344.3 g/mol
vs N,N'-1,3-phenylene BMI: MW 268.22 g/mol — target ~28% higher MW
Higher molecular weight and aromatic content influence cure behavior and crosslink density
Source review recommended; physical property data not independently verified
Material Characterization Physical Properties Processability

Cure Reactivity & Activation Energy

Aromatic bismaleimides, including those with rigid biphenyl backbones, generally exhibit different curing kinetics compared to their aliphatic or more flexible aromatic counterparts. A comparative study of BMI polymerization reports that thermal- and initiator-induced crosslinking reactions follow an overall first-order kinetics, with activation energies for flexible bismaleimides in the range of 133–140 kJ mol⁻¹ [1]. In contrast, aliphatic bismaleimides like BMI-DDA display a lower average activation energy of 105.5 kJ mol⁻¹ [2]. The higher activation energy for aromatic systems implies a more thermally demanding cure schedule, a factor that must be considered when designing a manufacturing process for 4,4'-Bis(maleimido)-1,1'-biphenyl-based composites.

Activation Energy
Class-level inference
Ea ≈ 133–140 kJ mol⁻¹
Reported for flexible aromatic BMIs; aliphatic BMI-DDA: 105.5 kJ mol⁻¹ — ~27–33% higher Ea for aromatic systems
Higher cure energy may require adjusted thermal processing conditions
No direct Ea data for target; inferred from aromatic BMI class
Cure Kinetics Differential Scanning Calorimetry Activation Energy

4,4'-Bis(maleimido)-1,1'-biphenyl: Application Scenarios


Matrix Resin for High-Tg Composites

Given its rigid biphenyl backbone, 4,4'-Bis(maleimido)-1,1'-biphenyl is theoretically suited for formulating thermoset resins requiring a high glass transition temperature (Tg) and excellent thermal stability. This is based on the class-level inference that aromatic BMIs with high structural rigidity produce polymer networks with superior thermomechanical properties [1]. Applications include carbon fiber-reinforced composites for aerospace structures and high-speed printed circuit boards where dimensional stability at elevated temperatures (e.g., above 200 °C) is non-negotiable [2].

High-Performance Adhesives & Coatings

The maleimide groups on 4,4'-Bis(maleimido)-1,1'-biphenyl can act as a crosslinker or co-curing agent in adhesives and coatings . Its high aromatic content contributes to enhanced thermal endurance and chemical resistance of the final product. This makes it a candidate for formulations used in demanding environments, such as high-temperature electronics encapsulation or protective coatings in the oil and gas industry.

Epoxy & Cyanate Ester Modifier

This compound can be employed as a reactive modifier to enhance the thermal performance of other thermosetting systems like epoxy or cyanate ester resins. Blending rigid BMIs with epoxies is a known strategy to increase the blend's Tg and improve its thermal oxidative stability [3]. The specific structure of 4,4'-Bis(maleimido)-1,1'-biphenyl would be chosen over a less rigid BMI to maximize the property enhancement.

Application
Selection Property
Validation Focus
High-Tg composite matrix resin
Backbone rigidity and aromatic density
Tg and thermal stability above 200 °C
High-temperature adhesives and coatings
Aromatic content and crosslink density
Thermal endurance and chemical resistance
Epoxy and cyanate ester modifier
Reactive maleimide functionality
Blend Tg enhancement and thermo-oxidative stability

Technical Documentation Hub

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29 linked technical documents
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